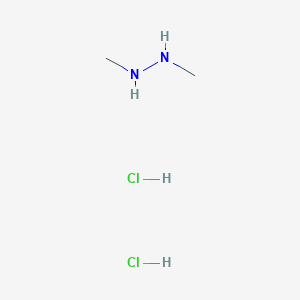

1,2-Dimethylhydrazine dihydrochloride

描述

1,2-Dimethylhydrazine dihydrochloride (DMH, CAS 306-37-6) is a synthetic hydrazine derivative widely used in experimental oncology to induce colorectal and vascular tumors in rodents . It is a white crystalline solid with a fishy odor and acts as a DNA alkylating agent, metabolizing into reactive intermediates that generate free radicals, methylate nucleic acids, and induce oxidative DNA damage in colonic epithelial cells . DMH is administered via subcutaneous, intrarectal, or oral routes, with carcinogenic effects observed at doses as low as 15 mg/kg in rats and 0.001% in drinking water in mice . Its organotropism is notable: it primarily targets the distal colon and blood vessels, producing adenocarcinomas and angiosarcomas, respectively .

准备方法

合成路线和反应条件

1,2-二甲基肼盐酸盐可以通过多种方法合成。一种常见的合成路线包括肼与甲基化试剂的反应。例如,肼可以与碘甲烷反应生成1,2-二甲基肼,然后用盐酸处理生成盐酸盐。

另一种方法包括苯甲酰氯与硫酸肼反应生成对称二苯甲酰肼。然后,该中间体与硫酸二甲酯反应生成对称二苯甲酰二甲基肼。 最后,该化合物用盐酸回流,然后蒸汽蒸馏和结晶,得到1,2-二甲基肼盐酸盐 .

工业生产方法

1,2-二甲基肼盐酸盐的工业生产通常涉及肼衍生物的大规模甲基化。该工艺针对高产率和高纯度进行了优化,通常采用连续流反应器和先进的纯化技术,以确保最终产品满足严格的质量标准。

化学反应分析

反应类型

1,2-二甲基肼盐酸盐会发生各种化学反应,包括:

氧化: 它可以被氧化生成相应的亚硝胺,亚硝胺因其致癌特性而具有重要意义。

还原: 该化合物可以被还原生成肼衍生物。

取代: 它可以参与亲核取代反应,其中二甲基肼部分被其他官能团取代。

常用试剂和条件

氧化剂: 高锰酸钾,过氧化氢。

还原剂: 氢化铝锂,硼氢化钠。

取代试剂: 卤代烷,酰氯。

主要产物

氧化产物: 亚硝胺。

还原产物: 肼衍生物。

取代产物: 根据所用试剂的不同,有各种取代肼。

科学研究应用

Pharmaceutical Development

DMH plays a pivotal role in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce nitrogen groups efficiently makes it invaluable for constructing complex molecular frameworks found in therapeutic agents:

- Antiviral Drugs : DMH is utilized in synthesizing compounds that exhibit antiviral properties.

- Antidepressants : The compound aids in developing nitrogen-containing frameworks essential for certain antidepressant medications.

- Anticancer Compounds : DMH is crucial in creating drugs targeting various cancers, including colon cancer .

Agricultural Chemistry

In the agricultural sector, DMH is used to synthesize pesticides and herbicides. Its chemical properties assist in constructing effective compounds for pest control:

- Pesticides : DMH derivatives are employed to create novel pesticides that are more effective and environmentally friendly.

- Herbicides : The compound's reactivity allows for the development of herbicides with improved efficacy against weeds .

Research and Analytical Chemistry

DMH is also utilized in research laboratories for method development:

- Chemical Analysis : Its predictable reactivity makes it an excellent candidate for developing standard testing procedures.

- Environmental Testing : DMH is used to create stable products under controlled conditions, essential for compliance with environmental regulations .

Case Study 1: DMH-Induced Carcinogenesis

Research has shown that DMH is widely used as a carcinogen to induce colon cancer in animal models. A study involving female CF1 mice demonstrated that administration of DMH resulted in a high incidence of colon adenocarcinomas, highlighting its role as a potent carcinogen .

| Study | Model Organism | Dose (mg/kg) | Tumor Incidence (%) |

|---|---|---|---|

| Deschner & Long (1977) | CF1 Mice | 20 mg/kg | 83% developed colonic neoplasms |

| NCBI (1999) | Rats | 30 mg/kg | Significant tumor development observed |

Case Study 2: Antitumor Effects of Aged Garlic Extract

A study investigated the antitumor effects of aged garlic extract (AGE) on rats with DMH-induced carcinogenesis. The findings suggested that AGE could inhibit tumor development, providing insights into potential therapeutic strategies against DMH-induced cancers .

作用机制

1,2-二甲基肼盐酸盐的致癌作用主要归因于其形成 DNA 加合物的能力,从而导致突变和基因组不稳定。该化合物在肝脏中代谢生成反应性中间体,然后与 DNA 相互作用,导致烷基化和随后的突变。 这些突变可以激活癌基因或失活抑癌基因,导致不受控制的细胞增殖和肿瘤形成 .

相似化合物的比较

Comparison with Similar Hydrazine Derivatives

Hydrazine Sulfate

- Structure and Activity: Unlike DMH, hydrazine sulfate lacks methyl groups. This structural difference reduces its carcinogenic potency. In Syrian golden hamsters, hydrazine sulfate (0.012% in drinking water) failed to induce significant tumors, whereas DMH caused angiosarcomas in 82–89% of animals .

- Species Specificity: Hydrazine sulfate’s carcinogenicity is species-dependent.

1,1-Dimethylhydrazine (Unsymmetrical DMH)

- Structural Impact: The unsymmetrical methyl group arrangement in 1,1-DMH alters metabolic activation and target organs. It induces liver and kidney tumors in mice but lacks DMH’s colon-specific carcinogenicity .

- Mechanistic Divergence: Unlike DMH, which generates azoxymethane (a colon-specific procarcinogen), 1,1-DMH produces methyl radicals that cause systemic DNA damage, explaining its multi-organ tumorigenicity .

Benzylhydrazine Dihydrochloride and Phenylhydrazine Hydrochloride

- Potency and Targets: These aromatic hydrazines exhibit weaker carcinogenic effects. In Swiss mice, chronic administration induced lung and liver tumors but at lower incidences compared to DMH’s 92–98% angiosarcoma rates .

- Metabolic Stability : The benzene ring in these compounds slows metabolic activation, reducing their ability to form DNA adducts compared to DMH’s rapid conversion to methylating agents .

Key Comparative Data

Table 1: Carcinogenic Profiles of Hydrazine Derivatives

Table 2: Dose-Response Relationships

Mechanistic and Structural Insights

- Symmetry Matters: DMH’s symmetrical methyl groups facilitate selective activation in the colon and vascular endothelium. This contrasts with unsymmetrical derivatives like 1,1-DMH, which exhibit erratic organotropism .

- Metabolic Activation : DMH requires enzymatic conversion (e.g., CYP2E1) to azoxymethane, whereas hydrazine sulfate and benzylhydrazine act via direct oxidative stress, explaining their lower potency .

- Species Sensitivity : Mice and rats show higher susceptibility to DMH-induced colon tumors, while hamsters are more prone to vascular tumors, highlighting metabolic and genetic variability .

生物活性

1,2-Dimethylhydrazine dihydrochloride (DMH) is a well-known chemical compound primarily recognized for its potent carcinogenic properties, particularly in the induction of colon cancer in various animal models. This article delves into the biological activity of DMH, focusing on its mechanisms of action, metabolic pathways, and the effects observed in experimental studies.

1,2-Dimethylhydrazine is a member of the hydrazine family and acts as a strong DNA alkylating agent. Upon administration, DMH undergoes metabolic activation to form reactive metabolites that interact with DNA, leading to mutagenic changes. The primary mechanism involves the methylation of guanine bases at the N-7 position, resulting in mispairing during DNA replication. This process ultimately contributes to tumorigenesis through the formation of mutations and aberrant crypt foci (ACF) in the colon .

Metabolic Pathway

The metabolic activation of DMH involves several enzymatic steps:

- Conversion to Azoxymethane (AOM) : DMH is converted in the liver to AOM, which is further processed into methylazoxymethanol (MAM), a highly reactive metabolite that can alkylate macromolecules .

- Formation of Reactive Oxygen Species (ROS) : The metabolism also leads to the generation of ROS, which can cause oxidative damage to cellular components, exacerbating carcinogenic processes .

Experimental Evidence and Case Studies

Numerous studies have explored the carcinogenic effects of DMH using rodent models. Below are key findings from various research efforts:

Tumor Induction Studies

- Colon Carcinogenesis : In a notable study, male Fischer 344 rats treated with DMH exhibited a high incidence of colonic neoplasms. Specifically, over 83% of treated mice developed colonic tumors after receiving six weekly subcutaneous injections .

- Dose-Response Relationship : Another study demonstrated a positive dose–response relationship for tumor incidence across various doses administered to mice and rats. Tumor types included angiomas and angiosarcomas, with higher doses correlating with increased tumor frequency .

Protective Agents

Research has also investigated potential chemopreventive agents against DMH-induced carcinogenesis:

- Vanadium Supplementation : A study found that vanadium could inhibit DNA-protein cross-links and reduce ACF formation in rats treated with DMH. This suggests a protective role against colon cancer development .

- Curcumin Treatment : Curcumin has shown promise in reducing ACF and improving redox status in DMH-treated mice. It was found to decrease iNOS expression and promote apoptosis in dysplastic cells .

Summary Table of Key Findings

常见问题

Basic Research Questions

Q. What are the standard protocols for inducing colon tumors in rodents using DMH?

DMH is widely used to model colorectal carcinogenesis. Key methodological steps include:

- Dose and Administration : Subcutaneous injections at 20–40 mg/kg body weight weekly for 10–20 weeks, depending on rodent strain and desired tumor latency .

- Preparation : DMH is dissolved in saline (pH-adjusted to 6.5–7.0 with NaOH) to prevent decomposition .

- Monitoring : Tumor progression is tracked via colonoscopy or histopathology at 20–36 weeks post-induction .

- Controls : Include a vehicle-only group to distinguish spontaneous tumors from DMH-induced lesions .

Q. How to assess DMH-induced DNA damage in experimental models?

The comet assay is a standard method for detecting genotoxicity:

- Cell Preparation : Isolate colonocytes or hepatocytes via enzymatic digestion (e.g., collagenase) .

- Electrophoresis : Use alkaline conditions (pH >13) to detect single-strand breaks; run at 1 V/cm for 20–30 minutes .

- Scoring : Quantify % DNA in the comet tail using software (e.g., CASP); compare to positive controls (e.g., N-nitrosodimethylamine) .

- Validation : Include a positive control group (e.g., 20 mg/kg DMH) to confirm assay sensitivity .

Q. What safety protocols are critical for handling DMH in laboratories?

- Storage : Keep in airtight, light-resistant containers at 2–8°C .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .

- Decontamination : Neutralize spills with 10% acetic acid followed by sodium bicarbonate .

- Waste Disposal : Incinerate DMH-contaminated materials at >1,000°C to prevent environmental release .

Advanced Research Questions

Q. How to address discrepancies in carcinogenic latency periods influenced by dietary variables?

DMH-induced tumor latency varies with dietary interventions (e.g., probiotics, high-fat diets):

- Study Design : Use isocaloric diets to isolate dietary effects; monitor fecal short-chain fatty acids (SCFAs) to link microbial changes to tumor suppression .

- Sampling Intervals : Conduct interim necropsies at 20, 30, and 40 weeks to capture latency shifts .

- Statistical Models : Apply time-to-event analysis (Cox regression) to account for variable tumor onset .

Q. What challenges arise in extrapolating DMH rodent data to human carcinogenesis risk?

- Metabolic Differences : Rodent hepatic CYP2E1 activity exceeds humans, altering DMH bioactivation to methylazoxymethanol (MAM) .

- Dose Scaling : Use allometric scaling (mg/m² body surface area) instead of mg/kg for human equivalence .

- Confounding Factors : Human studies lack controlled variables (e.g., gut microbiota), necessitating multi-omics validation (e.g., metagenomics, metabolomics) .

Q. How to optimize comet assay parameters for DMH genotoxicity studies?

- Tissue Selection : Prioritize colonocytes over hepatocytes for site-specific DNA damage .

- Electrophoresis Buffer : Use 0.3 M NaOH/1 mM EDTA for optimal DNA unwinding .

- Inter-Laboratory Validation : Adopt JaCVAM guidelines for comet assay standardization, including blinded scoring and replicate slides .

Q. How to validate microbial interventions in DMH-induced CRC models?

- Microbiota Modulation : Administer probiotics (e.g., Lactobacillus acidophilus) via drinking water (10⁹ CFU/day) 2 weeks pre-DMH exposure .

- Endpoint Analysis : Quantify tumor multiplicity, size, and apoptosis markers (e.g., caspase-3) .

- Mechanistic Studies : Perform fecal microbiota transplantation (FMT) to confirm causal roles of specific taxa .

Q. How to resolve conflicting data on DMH’s developmental toxicity?

- Species-Specific Effects : Hamsters show no developmental toxicity at 25 mg/kg, but mice may exhibit fetal mortality at higher doses .

- Route of Exposure : Compare oral vs. subcutaneous administration to assess placental transfer efficiency .

- Dose-Response Analysis : Use benchmark dose modeling (BMD) to identify NOAEL/LOAEL thresholds .

属性

CAS 编号 |

306-37-6 |

|---|---|

分子式 |

C2H9ClN2 |

分子量 |

96.56 g/mol |

IUPAC 名称 |

1,2-dimethylhydrazine;hydrochloride |

InChI |

InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H |

InChI 键 |

RYFKTZXULZNOCC-UHFFFAOYSA-N |

SMILES |

CNNC.Cl.Cl |

规范 SMILES |

CNNC.Cl |

熔点 |

333 to 336 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

306-37-6 |

物理描述 |

Prisms (from water) or white crystalline powder. Distinct amine fishy or ammonia-like odor. (NTP, 1992) White crystalline solid with fishy or ammonia-like odor; [CAMEO] |

Pictograms |

Acute Toxic; Health Hazard |

溶解度 |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) |

同义词 |

1,2-Dimethyl-hydrazine Dihydrochloride; 1,2-Dimethylhydrazinium dichloride; Dimethylhydrazine dihydrochloride; Dimethylhydrazinium Dichloride; N,N’-Dimethylhydrazine Dihydrochloride; sym-Dimethylhydrazine Dihydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。